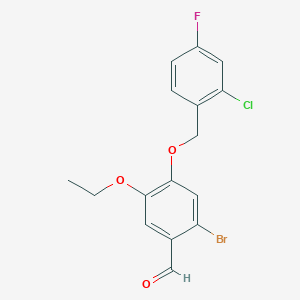
2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 4-ethoxybenzaldehyde, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-ethoxybenzaldehyde.
Chlorofluorobenzylation: The brominated compound is then reacted with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoic acid.
Reduction: 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzyl alcohol.
Substitution: 2-Amino-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde.
科学研究应用
2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can be employed in various organic reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It can be used in bioassays to evaluate its effects on different biological systems.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.
作用机制
The mechanism of action of 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of halogen atoms (bromine, chlorine, and fluorine) can enhance its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-((2-chlorobenzyl)oxy)-5-ethoxybenzaldehyde
- 2-Bromo-4-((2-fluorobenzyl)oxy)-5-ethoxybenzaldehyde
- 2-Bromo-4-((2-chloro-4-methylbenzyl)oxy)-5-ethoxybenzaldehyde
Uniqueness
2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde is unique due to the presence of both chlorine and fluorine atoms in the benzyl group. This combination of halogens can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The specific arrangement of these atoms can also affect its physical properties, such as solubility and stability.
属性
分子式 |
C16H13BrClFO3 |
|---|---|
分子量 |
387.63 g/mol |
IUPAC 名称 |
2-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxybenzaldehyde |
InChI |
InChI=1S/C16H13BrClFO3/c1-2-21-15-5-11(8-20)13(17)7-16(15)22-9-10-3-4-12(19)6-14(10)18/h3-8H,2,9H2,1H3 |
InChI 键 |
QHSLVDFADSCJSW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=C(C=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13005169.png)
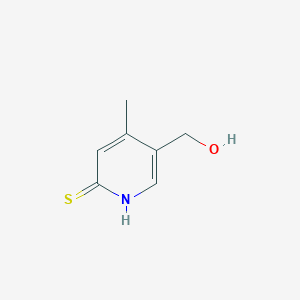
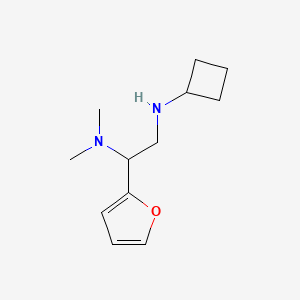
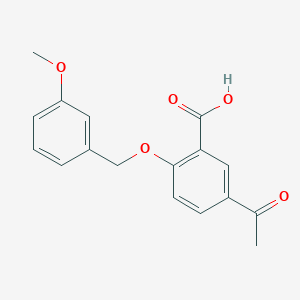
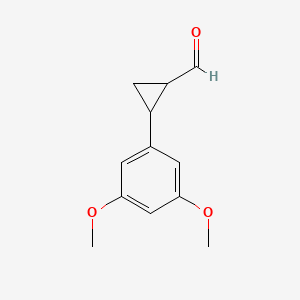
![Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13005204.png)
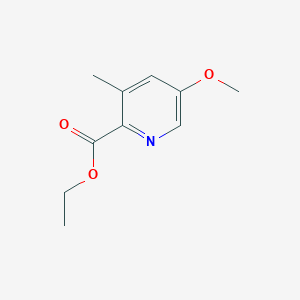
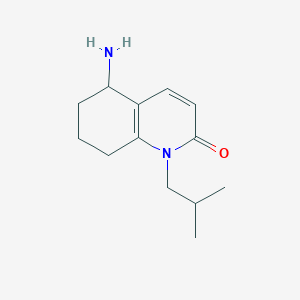
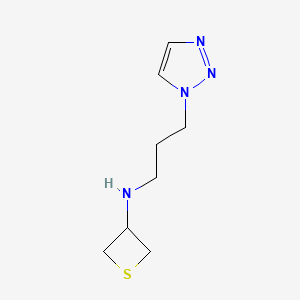
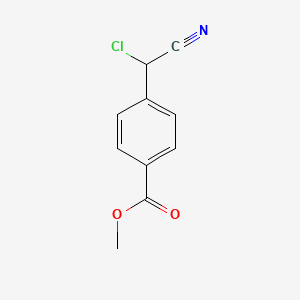
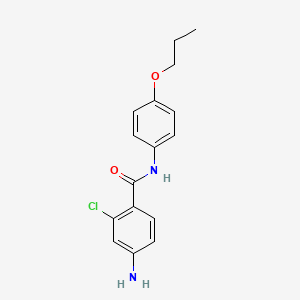
![7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13005265.png)
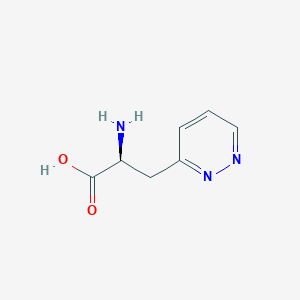
![tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13005268.png)
